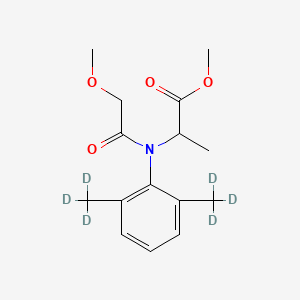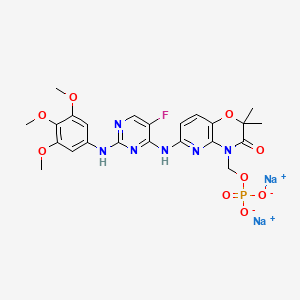
Metalaxyl-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metalaxyl-d6 is a deuterated form of Metalaxyl, a systemic fungicide widely used in agriculture to control diseases caused by Oomycete fungi. The deuterated version, this compound, is often used as an internal standard in analytical chemistry due to its stability and distinct mass, which allows for precise quantification in various assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Metalaxyl-d6 is synthesized by incorporating deuterium atoms into the Metalaxyl molecule. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the reaction of deuterated aniline with deuterated acetic acid to form the deuterated intermediate, which is then further reacted with other deuterated reagents to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium atoms in the compound .
Análisis De Reacciones Químicas
Types of Reactions
Metalaxyl-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Metalaxyl-d6 is used extensively in scientific research due to its stability and distinct mass. Some of its applications include:
Analytical Chemistry: Used as an internal standard for quantification in gas chromatography and liquid chromatography-mass spectrometry (GC-MS and LC-MS) assays.
Biological Studies: Employed in studies to understand the metabolism and degradation of Metalaxyl in various organisms.
Environmental Research: Used to study the environmental fate and transport of Metalaxyl and its degradation products.
Agricultural Research: Helps in assessing the efficacy and persistence of Metalaxyl in controlling plant diseases.
Mecanismo De Acción
Metalaxyl-d6, like its non-deuterated counterpart, acts by inhibiting the synthesis of ribonucleic acid (RNA) in fungi. It specifically targets RNA polymerase I, thereby preventing the formation of RNA and ultimately leading to the death of the fungal cells. The compound is absorbed by the plant and translocated to various parts, providing systemic protection against fungal infections .
Comparación Con Compuestos Similares
Similar Compounds
Metalaxyl: The non-deuterated form, widely used as a fungicide.
Napropamide: Another fungicide with similar applications but different chemical structure.
Triticonazole: A triazole fungicide with a different mode of action.
Metconazole: Another triazole fungicide used for similar purposes.
Uniqueness of Metalaxyl-d6
This compound is unique due to its deuterium content, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms makes it an ideal internal standard for precise quantification in various assays. Additionally, its stability and distinct mass allow for accurate tracking and analysis in scientific research .
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
285.37 g/mol |
Nombre IUPAC |
methyl 2-[N-(2-methoxyacetyl)-2,6-bis(trideuteriomethyl)anilino]propanoate |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i1D3,2D3 |
Clave InChI |
ZQEIXNIJLIKNTD-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N(C(C)C(=O)OC)C(=O)COC |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)

![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)

![(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12425265.png)

![Butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B12425270.png)
